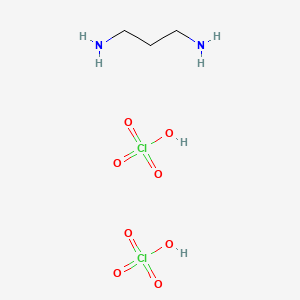
Perchloric acid;propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;propane-1,3-diamine is a compound formed by the combination of perchloric acid and propane-1,3-diamineIt is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a component of rocket fuel.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propane-1,3-diamine can be synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, propane-1,3-diamine is produced using similar methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with acids to form salts and with aldehydes or ketones to form Schiff bases .
Common Reagents and Conditions:
Oxidation: Propane-1,3-diamine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions often occur with halogenated compounds under basic conditions.
Major Products: The major products formed from these reactions include various amines, imines, and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Chemistry: Propane-1,3-diamine is used as a building block in synthetic organic chemistry. It is involved in the synthesis of heterocycles, coordination complexes, and other organic compounds .
Biology and Medicine: In biological research, propane-1,3-diamine is used to study the effects of diamines on cellular processes. It has been investigated for its potential role in modulating ion channels and stabilizing anionic substances such as DNA and phospholipids .
Industry: Industrially, propane-1,3-diamine is used in the production of polyamides, pesticides, metal ion chelating agents, surfactants, and additives for motor oils and fuels .
Mecanismo De Acción
The mechanism by which propane-1,3-diamine exerts its effects involves its interaction with various molecular targets. It can act as a stabilizer for anionic substances due to its cationic nature. In biological systems, it may modulate ion channels and participate in cellular signaling pathways .
Comparación Con Compuestos Similares
1,2-Diaminopropane: Isomeric with propane-1,3-diamine, used in similar applications.
1,4-Diaminobutane (Putrescine): Another diamine with a longer carbon chain, used in the synthesis of polyamides and other industrial applications.
1,6-Diaminohexane (Hexamethylenediamine): Used in the production of nylon and other polyamides.
Uniqueness: Propane-1,3-diamine is unique due to its specific carbon chain length and the resulting chemical properties. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
22755-13-1 |
|---|---|
Fórmula molecular |
C3H12Cl2N2O8 |
Peso molecular |
275.04 g/mol |
Nombre IUPAC |
perchloric acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2ClHO4/c4-2-1-3-5;2*2-1(3,4)5/h1-5H2;2*(H,2,3,4,5) |
Clave InChI |
BCBKCEMEPYIIQC-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CN.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




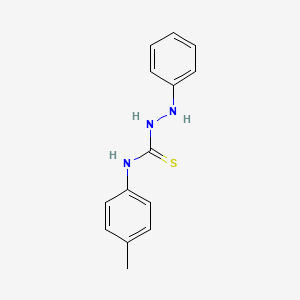
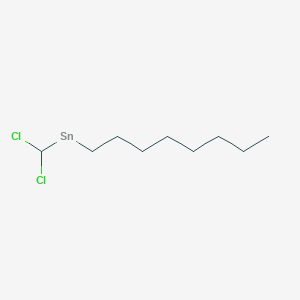
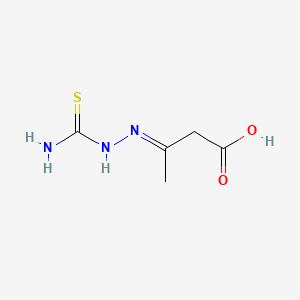

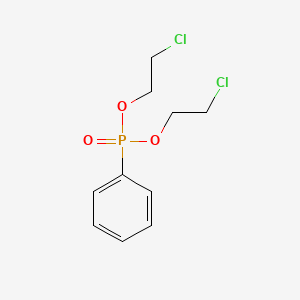

![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)


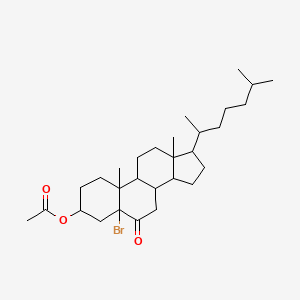

![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
